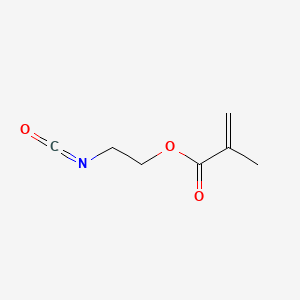

2-Isocyanatoethyl methacrylate

Cat. No. B1223184

Key on ui cas rn:

30674-80-7

M. Wt: 155.15 g/mol

InChI Key: RBQRWNWVPQDTJJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04278809

Procedure details

A 20 gallon glass-lined jacketed reactor equipped with a recycle line and heat exchanger was charged with 9,979 g of methylene chloride (two gallon) and 11,340 g (3 gallons) of water. The recycle pump was started and the reactor cooled to approximately 0° C. A solution of 2-isopropenyl-2-oxazoline (2,268 g) in 7,598 g of water, a solution of phosgene (2,977 g) in 11,340 g of methylene chloride, and a solution of 35 percent sodium hydroxide (approximately 9,525 g) were added simultaneously to the reactor with stirring and cooling during a time period of approximately 65 minutes. The reaction temperature rose to approximately 16° C. during the course of the addition. Stirring at 116 rpm was continued for an additional 3 minutes. The aqueous and organic layers were allowed to separate and the organic layer recovered. The organic layer was then dried by passing it through 3 angstrom molecular sieves and inhibited with 25 g of phenothiazine and concentrated under reduced pressure. A final vacuum distillation at 46°-47° C./0.4 mm Hg gave 2,681 g of 2-isocyanatoethyl methacrylate for an 84.7 percent yield. In three other duplicate runs, the yields range from 78 percent to the above 84.7 percent yield. This is an average of 82 percent over the 4 runs.

[Compound]

Name

glass-lined

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Yield

84.7%

Identifiers

|

REACTION_CXSMILES

|

[C:1]([C:4]1[O:5][CH2:6][CH2:7][N:8]=1)([CH3:3])=[CH2:2].[C:9](Cl)(Cl)=[O:10].[OH-:13].[Na+]>O.C(Cl)Cl>[C:4]([O:5][CH2:6][CH2:7][N:8]=[C:9]=[O:10])(=[O:13])[C:1]([CH3:3])=[CH2:2] |f:2.3|

|

Inputs

Step One

[Compound]

|

Name

|

glass-lined

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)(C)C=1OCCN1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a recycle line

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heat exchanger

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooling during a time period of approximately 65 minutes

|

|

Duration

|

65 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction temperature rose to approximately 16° C. during the course of the addition

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stirring at 116 rpm

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the organic layer recovered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layer was then dried

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under reduced pressure

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

A final vacuum distillation at 46°-47° C./0.4 mm Hg

|

Outcomes

Product

Details

Reaction Time |

3 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=C)C)(=O)OCCN=C=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | ||

| YIELD: PERCENTYIELD | 84.7% | |

| YIELD: CALCULATEDPERCENTYIELD | 84.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |